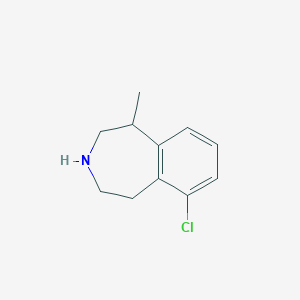![molecular formula C13H13N3O2S B14209316 [(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile CAS No. 824397-58-2](/img/structure/B14209316.png)
[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile is a chemical compound with a complex structure that includes both aromatic and nitrile functional groups
准备方法
The synthesis of [(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile typically involves the reaction of 3,5-dimethoxyaniline with a suitable methylsulfanyl reagent under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, and requires the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
化学反应分析
[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups into primary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of [(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved in these interactions are still under investigation, but they may include modulation of signal transduction pathways or alteration of metabolic processes.
相似化合物的比较
[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile can be compared with similar compounds such as:
3,5-Dimethoxyaniline: Shares the dimethoxyaniline core but lacks the methylsulfanyl and nitrile groups.
Methylsulfanyl derivatives: Compounds with similar methylsulfanyl groups but different aromatic or nitrile functionalities.
Propanedinitrile derivatives: Compounds with the nitrile groups but different aromatic or methylsulfanyl functionalities.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
824397-58-2 |
|---|---|
分子式 |
C13H13N3O2S |
分子量 |
275.33 g/mol |
IUPAC 名称 |
2-[(3,5-dimethoxyanilino)-methylsulfanylmethylidene]propanedinitrile |
InChI |
InChI=1S/C13H13N3O2S/c1-17-11-4-10(5-12(6-11)18-2)16-13(19-3)9(7-14)8-15/h4-6,16H,1-3H3 |
InChI 键 |
AKPIPVHTGVWUST-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)NC(=C(C#N)C#N)SC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14209236.png)
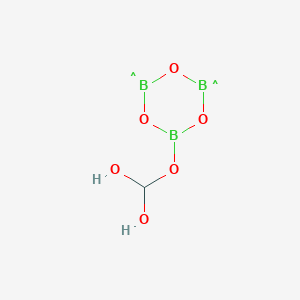
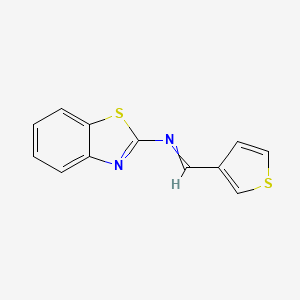
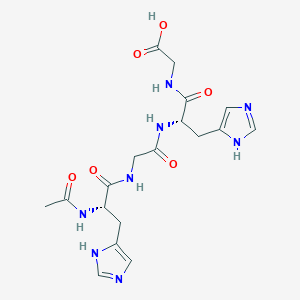
![4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide](/img/structure/B14209274.png)
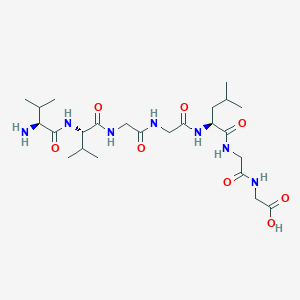

![1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14209284.png)
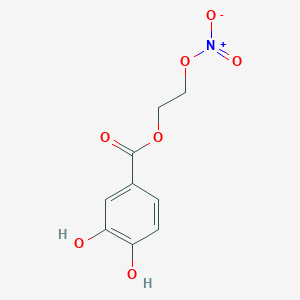
![3-{2-[(4-Methylbenzene-1-sulfonyl)methylidene]pyrrolidin-1-yl}propan-1-ol](/img/structure/B14209302.png)
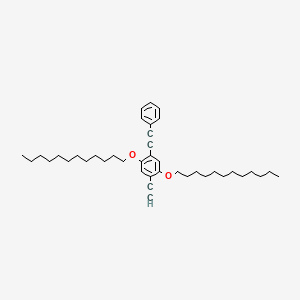
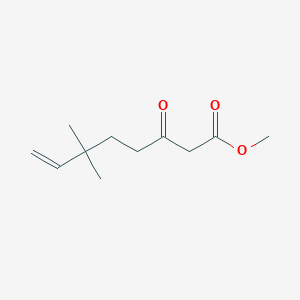
![(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B14209311.png)
